
Contezolid
Overview
Description
Contezolid is a novel oxazolidinone antibiotic approved in China in 2021 for treating complicated skin and soft tissue infections (cSSTI) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Structurally, its non-coplanar A and B rings enhance bacterial target binding, reducing resistance risk and improving mitochondrial safety, thereby minimizing myelosuppression—a common limitation of older oxazolidinones like linezolid . Preclinical studies highlight its potent activity against Mycobacterium tuberculosis (MTB), with intracellular bactericidal effects surpassing linezolid in vitro . This compound is administered orally or intravenously as a prodrug (this compound acefosamil), achieving linear pharmacokinetics up to 600 mg and stable exposure under fed conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Contezolid is synthesized through a series of chemical reactions involving the formation of an oxazolidinone ring. The key steps include the condensation of an isoxazole derivative with a trifluoromethyl-substituted benzaldehyde, followed by cyclization to form the oxazolidinone core . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Metabolic Pathways
Contezolid’s primary metabolic route involves the oxidative ring-opening of its 2,3-dihydropyridin-4-one (DHPO) ring , catalyzed by non-P450 enzymes such as flavin-containing monooxygenase 5 (FMO5) . This reaction generates two major metabolites:
Metabolite | Pathway | Matrix Recovery (%) |
---|---|---|
MRX445-1 | Oxidative ring-opening | 48 (urine), 15.5 (feces) |
MRX459 | Oxidative ring-opening | 15 (urine), 2.59 (feces) |
MRX401 | N-Dealkylation | 4.24 (urine) |
MRX423 | Oxidative dehydrogenation | 2.59 (feces) |
Other minor pathways include:
Pharmacokinetic Implications
Key PK Parameters (single oral dose):
Parameter | Value (Mean ± SD) |
---|---|
Cmax (mg/L) | 14.2 ± 3.6 |
AUC0–∞ (h·mg/L) | 68.0 ± 22.4 |
t1/2 (h) | 1.58 ± 0.23 |
The terminal half-life of this compound is 1.58 hours , with metabolites MRX445-1 and MRX459 contributing 19.5% and 4.84% of total plasma exposure, respectively .
Enzymatic Reactions
-
FMO5-mediated oxidation : The DHPO ring undergoes Baeyer-Villiger oxidation, leading to MRX445-1 and MRX459 .
-
Non-P450 involvement : Unlike other antibiotics, this compound’s metabolism is minimally affected by P450 inhibitors/inducers, reducing drug-drug interaction risks .
Mass Balance
Recovery Site | % Dose Recovered |
---|---|
Urine | 76.7 |
Feces | 14.8 |
Unchanged Drug | <3% |
Over 91.5% of the dose is excreted within 168 hours, primarily via hepatic metabolism .
Regulatory Implications
Due to MRX445-1’s plasma exposure exceeding 10% of total radioactivity, nonclinical safety studies were conducted on this metabolite to meet regulatory requirements .
This compound’s metabolism is dominated by non-P450 enzymatic pathways, minimizing interactions with other drugs. Its rapid hepatic clearance and primary urinary excretion highlight its pharmacokinetic profile. Further research is needed to fully elucidate secondary metabolic pathways and their clinical relevance .
Scientific Research Applications
Contezolid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactions of oxazolidinones . In biology and medicine, this compound is used to investigate the mechanisms of antibiotic resistance and to develop new treatments for resistant bacterial infections .
Mechanism of Action
Contezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . This mechanism is similar to that of other oxazolidinones, but this compound has a reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), making it a safer alternative .
Comparison with Similar Compounds
Contezolid vs. Linezolid
Efficacy
In Tuberculosis (TB):
- In a 2025 randomized early bactericidal activity (EBA) study, 800 mg this compound twice daily (BID) matched 600 mg linezolid once daily (QD) in reducing mycobacterial load, with slower initial action but superior efficacy after Day 3 .
- In murine TB models, both drugs showed similar MIC values (1 µg/mL) and bactericidal activity, but this compound-resistant mutants lacked cross-resistance to linezolid, suggesting distinct resistance mechanisms .
- Against Gram-Positive Pathogens: this compound exhibited MIC90 values of 0.5 µg/mL (MRSA) and 1.0 µg/mL (VRE), comparable to linezolid. However, 79.8% of VRE isolates had MIC ≤0.5 µg/mL for this compound vs. 51.2% for linezolid (P < 0.001) .
Pharmacokinetics
- This compound’s AUC and clearance were similar in patients with moderate hepatic impairment and healthy subjects, unlike linezolid, which requires dose adjustments in hepatic dysfunction .
This compound vs. Other Oxazolidinones
- Tedizolid: While both have improved safety over linezolid, tedizolid’s once-daily dosing contrasts with this compound’s BID regimen. This compound’s MIC90 against VRE (1.0 µg/mL) is lower than tedizolid’s reported 2.0 µg/mL .
- Radezolid: Discontinued due to toxicity, radezolid’s narrow spectrum contrasts with this compound’s broader activity against MTB and Gram-positive pathogens .
Data Tables
Table 1: MIC Values Against Key Pathogens
Pathogen | This compound MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) |
---|---|---|
MRSA | 0.5 | 0.5–1.0 |
VRE | 1.0 | 1.0–2.0 |
M. tuberculosis | 1.0 | 1.0 |
Table 2: Adverse Event Rates in Phase III Trials
Event | This compound (%) | Linezolid (%) |
---|---|---|
Leukopenia | 0.3 | 3.4 |
Thrombocytopenia | 0 | 2.3 |
Peripheral Neuropathy | 0 | 1.8 |
Source:
Biological Activity
Contezolid, a novel oxazolidinone antibiotic, has garnered attention for its potent biological activity against a range of gram-positive bacteria, particularly those resistant to other antibiotics. This article delves into the mechanisms of action, efficacy in clinical settings, and comparative studies with existing treatments, providing a comprehensive overview of this compound's biological activity.
This compound operates by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but is characterized by a unique structure that reduces its potential for hematologic toxicity and adverse drug interactions .
Antibacterial Efficacy
This compound has demonstrated significant antibacterial activity against various resistant strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococci (VRE)
- Penicillin-resistant Streptococcus pneumoniae (PRSP)
In vitro studies indicate that this compound's minimum inhibitory concentrations (MICs) are comparable to those of linezolid, making it a promising alternative in treating infections caused by resistant pathogens .
Comparative Efficacy Table
Bacterial Strain | MIC (µg/mL) this compound | MIC (µg/mL) Linezolid |
---|---|---|
MRSA | 0.5 | 0.5 |
VRE | 1 | 2 |
PRSP | 1 | 1 |
Case Study Overview
Recent clinical studies have highlighted this compound's effectiveness in treating complicated infections and tuberculosis (TB). Notably, a phase III clinical trial in China demonstrated that this compound was not inferior to linezolid for treating complicated skin and soft tissue infections while showing fewer hematological side effects .
Case Reports:
- Tuberculosis Treatment : Three patients with drug-resistant TB were treated with this compound in combination with other antibiotics. All patients showed significant improvement without adverse reactions, indicating this compound's potential as a treatment option for TB .
- Complicated Skin Infections : In a comparative study involving patients with complicated skin infections, this compound exhibited similar therapeutic outcomes to linezolid but with reduced incidence of myelosuppression .
Safety Profile
The safety profile of this compound is notably favorable compared to linezolid. A study indicated that only 2.5% of patients on this compound experienced significant reductions in platelet counts (>30%), compared to 25.4% in those receiving linezolid (p < 0.001) . This reduction in hematologic toxicity is crucial for long-term use in patients requiring extended antibiotic therapy.
Q & A
Basic Research Questions
Q. What is the mechanism of action of Contezolid, and how does it differ from other oxazolidinones like linezolid?
this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism shared with other oxazolidinones. However, structural modifications (e.g., a dihydropyridinone ring) reduce its inhibition of mitochondrial ribosomes and monoamine oxidase (MAO), lowering risks of hematotoxicity and serotonin syndrome compared to linezolid . Preclinical studies confirm minimal MAO inhibition at therapeutic doses, supporting its improved safety profile .
Q. What clinical evidence supports this compound’s efficacy in treating Gram-positive infections?
Phase III trials in China demonstrated non-inferiority to linezolid in treating complicated skin and soft tissue infections (cSSTIs), with clinical cure rates of 94.3% vs. 93.0% for linezolid. Notably, this compound showed significantly fewer hematological adverse events (e.g., thrombocytopenia: 0% vs. 2.28% in linezolid) . MIC values against Staphylococcus aureus (MIC50/90: 2/2 mg/L) and Enterococcus spp. (2/2 mg/L) further validate its potency .
Q. How should this compound be dosed in clinical studies to optimize pharmacokinetic/pharmacodynamic (PK/PD) targets?
Population PK modeling recommends 800 mg every 12 hours (q12h) under fed conditions for adults with cSSTIs. This regimen achieves a steady-state AUC/MIC ratio >100, correlating with >90% probability of target attainment against S. aureus . Dose adjustments are unnecessary for mild-to-moderate hepatic/renal impairment, but data for severe cases are pending .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s activity against linezolid-resistant strains?
While this compound exhibits cross-resistance with linezolid in strains harboring cfr or 23S rRNA mutations, its enhanced intracellular bactericidal activity (e.g., in macrophages) may overcome resistance in some cases. In vitro studies show MICs ≤2 mg/L for 98% of methicillin-resistant S. aureus (MRSA) isolates, but clinical correlation is needed . Methodologically, combining MIC testing with whole-genome sequencing of resistance genes (e.g., cfr, optrA) is critical for strain-specific analyses .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
A validated LC-MS/MS method enables simultaneous quantification in plasma and cerebrospinal fluid (CSF). Key parameters include:
- Chromatography : C18 column, gradient elution with 0.1% formic acid in water/acetonitrile.
- Mass spectrometry : ESI+ mode, MRM transitions m/z 416.2→358.1 (this compound) and m/z 261.1→244.1 (internal standard).
- Linearity : 0.1–50 µg/mL in plasma and CSF, with precision (CV <10%) and accuracy (90–110%) .
Q. How does this compound’s pharmacokinetics vary in special populations, such as elderly patients with renal impairment?
A case study of elderly tuberculosis (TB) patients with renal insufficiency reported trough concentrations of 1.27 µg/mL (800 mg q12h), sufficient to exceed MICs for Mycobacterium tuberculosis. However, hemoglobin levels declined significantly and did not recover post-treatment, suggesting prolonged hematological monitoring is essential despite this compound’s reduced myelotoxicity . Population PK models indicate age and renal function have negligible impact on exposure, but interpatient variability warrants therapeutic drug monitoring (TDM) in vulnerable cohorts .
Q. What strategies mitigate metabolite-related uncertainties in this compound’s development?
The primary metabolite, MRX445-1 (formed via FMO5-mediated oxidation), accounts for 19.5% of plasma exposure but lacks antibacterial activity. Nonclinical safety studies in rats established a NOAEL of 360 mg/kg/day, supporting its clinical irrelevance. Researchers should integrate metabolite profiling in early-phase trials to address regulatory concerns about disproportionate metabolites .
Q. Contradictions and Nuances in Data
- Hematological Toxicity : While this compound shows fewer hematological adverse events than linezolid in trials , a TB case study noted unresolved hemoglobin decline . This underscores the need for disease-specific safety assessments.
- Cross-Resistance : Evidence conflicts on whether this compound overcomes linezolid resistance. In vitro data suggest limitations against cfr-positive strains , but clinical TB cases report efficacy when linezolid failed .
Q. Methodological Recommendations
Properties
IUPAC Name |
(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYVXZZUMRQAX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112968-42-9 | |
Record name | Contezolid [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRX-I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CONTEZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.